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Introduction
Invasin is a key virulence factor expressed by pathogenic bacteria, notably Yersinia species,

that facilitates the invasion of host cells. This outer membrane protein mediates binding to β1

integrins on the surface of host cells, initiating a signaling cascade that leads to bacterial

uptake. The detection and quantification of invasin expression are crucial for understanding

bacterial pathogenesis and for the development of novel therapeutic interventions. This

document provides a comprehensive protocol for the detection of invasin expression using

Western blotting, a widely used technique for protein analysis.

Data Presentation
While specific quantitative data for invasin expression can vary significantly between bacterial

strains and experimental conditions, the following table provides a representative example of

how such data can be structured for clear comparison. This illustrative data demonstrates the

temperature-dependent expression of invasin in two different Yersinia pseudotuberculosis

strains.
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Bacterial Strain Growth Temperature (°C)
Invasin Expression Level
(Relative to Strain A at
26°C)

Strain A 26 1.00

Strain A 37 0.45

Strain B 26 1.75

Strain B 37 0.80

Note: The data presented in

this table is for illustrative

purposes only and may not

reflect actual experimental

results.

Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to detect

invasin expression.

Sample Preparation: Bacterial Cell Lysis
Given that invasin is an outer membrane protein, a robust lysis buffer is required for its

efficient extraction.[1][2] RIPA (Radioimmunoprecipitation Assay) buffer is recommended for

this purpose.

Materials:

Bacterial culture expressing invasin

Phosphate-buffered saline (PBS)

RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS)

Protease inhibitor cocktail
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Microcentrifuge tubes

Ice

Sonicator (optional)

Protocol:

Harvest bacterial cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

Wash the cell pellet once with ice-cold PBS and centrifuge again.

Resuspend the pellet in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

The volume of buffer will depend on the size of the pellet.

Incubate the mixture on ice for 30 minutes, with occasional vortexing.

For more efficient lysis, sonicate the sample on ice. Use short bursts to avoid overheating

and protein degradation.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant containing the protein extract to a fresh, pre-chilled

microcentrifuge tube.

Determine the protein concentration of the lysate using a suitable protein assay, such as the

Bradford or BCA assay.

SDS-PAGE and Protein Transfer
Materials:

Protein lysate

Laemmli sample buffer (4x)

Polyacrylamide gels (appropriate percentage for the molecular weight of invasin)

SDS-PAGE running buffer
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Protein molecular weight marker

PVDF or nitrocellulose membrane

Transfer buffer

Methanol

Western blot transfer system

Protocol:

Normalize the protein lysates to the same concentration with RIPA buffer.

Mix the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x.

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

Load 20-30 µg of protein per lane into the wells of the polyacrylamide gel, along with a

protein molecular weight marker.

Run the gel according to the manufacturer's instructions until the dye front reaches the

bottom. The expected molecular weight for invasin is approximately 103 kDa for Yersinia

pseudotuberculosis and 92 kDa for Yersinia enterocolitica.[1][3]

While the gel is running, prepare the PVDF membrane by activating it in methanol for 30

seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

If using a nitrocellulose membrane, equilibrate it directly in transfer buffer.

Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the

protein transfer according to the transfer system's protocol.

Immunodetection
Materials:

Membrane with transferred proteins

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
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Tris-buffered saline with Tween 20 (TBST)

Primary antibody against invasin (e.g., monoclonal antibody 1B10-9 for Y. enterocolitica)

Horseradish peroxidase (HRP)-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

After transfer, block the membrane in blocking buffer for 1 hour at room temperature with

gentle agitation.[4]

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with the primary anti-invasin antibody diluted in blocking buffer. The

optimal dilution should be determined empirically, but a starting point of 1:1000 is often

recommended.[4] Incubation can be performed for 1-2 hours at room temperature or

overnight at 4°C.

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking

buffer according to the manufacturer's recommendations (typically 1:2000 to 1:10,000), for 1

hour at room temperature.

Wash the membrane three times for 5-10 minutes each with TBST.

Prepare the chemiluminescent substrate according to the manufacturer's instructions and

incubate the membrane for the recommended time.

Capture the chemiluminescent signal using an imaging system.
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The following diagram illustrates the key steps in the Western blot protocol for detecting

invasin expression.

Sample Preparation Electrophoresis & Transfer Immunodetection

Bacterial Culture Cell Lysis (RIPA Buffer) Protein Quantification SDS-PAGE Protein Transfer to Membrane Blocking Primary Antibody Incubation
(anti-invasin)

Secondary Antibody Incubation
(HRP-conjugated) Chemiluminescent Detection

Click to download full resolution via product page

Caption: Workflow for Western blot detection of invasin.

Invasin Signaling Pathway
The diagram below depicts the signaling pathway initiated by the binding of bacterial invasin to

host cell β1 integrins.
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Caption: Invasin-mediated signaling cascade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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